cis-1,2-Di(2-thienyl)ethylene
Description
cis-1,2-Di(2-thienyl)ethylene, with the IUPAC name 2-[(Z)-2-(thiophen-2-yl)ethenyl]thiophene, is a key molecule in the study of photochromic materials and conjugated polymers. benchchem.comnih.gov Its structure, featuring two thiophene (B33073) rings linked by a cis-configured ethylene (B1197577) bridge, gives rise to unique electronic and photophysical properties that have been the subject of extensive research. benchchem.com
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 2-[(Z)-2-(thiophen-2-yl)ethenyl]thiophene |
| CAS Number | 18266-94-9 |
| Molecular Formula | C₁₀H₈S₂ |
| Molecular Weight | 192.30 g/mol |
| SMILES Notation | C1=CSC(=C1)/C=C\C2=CC=CS2 |
Thienyl-substituted ethylenes, particularly dithienylethylenes, have emerged as a cornerstone in the development of photoresponsive materials. benchchem.com The journey of these compounds began with fundamental studies into their synthesis and photoisomerization properties. Early investigations highlighted the superior fatigue resistance of thiophene-based diarylethenes compared to their benzene (B151609) counterparts, paving the way for their use in applications requiring high durability. benchchem.com Over the years, research has evolved from studying the parent compounds to creating a vast library of derivatives with tailored functionalities. This has allowed for fine-tuning of their electronic and optical properties for specific applications in molecular switches, optical data storage, and organic electronics. benchchem.com
The cis-stereoisomerism in 1,2-di(2-thienyl)ethylene is not merely a structural nuance but a critical determinant of its chemical behavior. The cis configuration enforces a degree of planarity between the two thiophene rings, which enhances π-orbital overlap across the molecule. benchchem.com This enhanced conjugation is a key factor in enabling efficient photoinduced electrocyclization, a fundamental process in many of its applications. benchchem.com In contrast, the trans-isomer exhibits different photophysical properties due to its distinct spatial arrangement. benchchem.com The differentiation between cis and trans isomers can be achieved through spectroscopic methods such as NMR, where cis isomers typically show smaller coupling constants for the vinylic protons. benchchem.com
Research concerning this compound has followed several key trajectories. A primary focus has been on its synthesis, with methods like the Wittig reaction and electrochemical polymerization being common approaches. benchchem.com The Wittig reaction, for instance, involves the reaction of a phosphonium (B103445) ylide with a thiophene aldehyde to yield the desired alkene. benchchem.com
Another significant area of research is its photoisomerization. Upon irradiation with UV light, the cis-isomer can be converted to the trans-isomer. acs.org This reversible process is the basis for its application in molecular switches. The photostationary state, which is the equilibrium ratio of the two isomers under illumination, is influenced by factors such as the concentration of the solution. acs.org
Furthermore, this compound serves as a fundamental building block for the synthesis of more complex molecules and polymers. benchchem.com Its ability to undergo electrochemical polymerization allows for the creation of conductive polymers with potential applications in organic electronics. benchchem.comnih.gov
Within the broader class of heterocyclic conjugated systems, this compound is a model compound for understanding the structure-property relationships in photochromic and electroactive materials. The presence of the electron-rich thiophene rings contributes to its high electron density and makes it an excellent candidate for constructing conjugated systems. benchchem.com The sulfur atoms in the thiophene rings can also participate in non-covalent interactions, which can influence the packing of the molecules in the solid state. benchchem.com
The electronic properties of this compound, such as its absorption maximum in the UV region (around 300 nm) and its calculated band gap of approximately 3.1 eV, are characteristic of a conjugated system and are fundamental to its functionality. benchchem.com The study of this compound and its derivatives continues to provide valuable insights into the design and synthesis of new materials with tailored optical and electronic properties.
Table 2: Selected Electronic Properties of this compound
| Property | Value/Description |
|---|---|
| Absorption Maximum (λmax) | ~300 nm (UV region) benchchem.com |
| Band Gap (calculated) | ~3.1 eV benchchem.com |
| Photoisomerization | Reversible conversion to trans-isomer upon UV irradiation acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(Z)-2-thiophen-2-ylethenyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8H/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBFWHPZXYPJFW-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Stereochemical Control of Cis 1,2 Di 2 Thienyl Ethylene
Classical Approaches to Thienyl-Substituted Ethylenes
Traditional methods for forming carbon-carbon double bonds have been widely applied to the synthesis of stilbene (B7821643) analogues, including dithienylethylenes. These approaches, while foundational, often present challenges in achieving high stereoselectivity for the cis-isomer.
Wittig Reaction Pathways and Modifications for cis-1,2-Di(2-thienyl)ethylene
The Wittig reaction is a cornerstone in alkene synthesis, involving the reaction of a phosphorus ylide with a carbonyl compound. wikipedia.orgorganic-chemistry.org For the synthesis of 1,2-Di(2-thienyl)ethylene, this pathway typically involves the reaction of 2-thenyltriphenylphosphonium chloride with thiophene-2-carboxaldehyde.
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. wikipedia.orgdalalinstitute.com Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized.
Non-stabilized ylides (e.g., with alkyl substituents) typically yield Z-(cis)-alkenes with moderate to high selectivity under salt-free conditions. organic-chemistry.orgdalalinstitute.com
Stabilized ylides (e.g., with adjacent ester or ketone groups) predominantly form E-(trans)-alkenes. organic-chemistry.orgdalalinstitute.com
Semi-stabilized ylides , such as the benzyl (B1604629) or thienyl systems relevant here, often produce mixtures of Z- and E-isomers, making stereochemical control a significant challenge. wikipedia.orgdalalinstitute.com
The mechanism proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate. wikipedia.orgpitt.edu Under kinetic control and in the absence of lithium salts, the reaction of semi-stabilized ylides can favor the formation of the cis-oxaphosphetane, which then decomposes to the cis-alkene. wikipedia.orgpitt.edu
McMurry Coupling Reactions for Dithienylethylene Scaffolds
The McMurry reaction provides a direct method for the synthesis of symmetrical alkenes through the reductive coupling of two aldehyde or ketone molecules. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for creating sterically congested alkenes. researchgate.net For the synthesis of 1,2-Di(2-thienyl)ethylene, the reaction involves the homocoupling of thiophene-2-carboxaldehyde.
The process is mediated by low-valent titanium species, typically generated in situ from the reduction of TiCl₃ or TiCl₄ with a reducing agent like a zinc-copper couple, LiAlH₄, or zinc dust. wikipedia.orgnih.gov The reaction mechanism involves two key steps:
Pinacol Formation : A single-electron transfer from the titanium species to the carbonyl groups leads to the formation of a ketyl radical, which dimerizes to form a pinacolate (1,2-diolate) complex. wikipedia.orgnih.gov This intermediate can sometimes be isolated at low temperatures. nih.gov
Deoxygenation : At higher (reflux) temperatures, the titanium deoxygenates the pinacolate intermediate, yielding the final alkene product. nih.gov
While powerful for constructing the dithienylethylene backbone, the McMurry coupling often yields mixtures of cis- and trans-isomers, and stereocontrol can be difficult to achieve. thieme-connect.de However, reports on analogous systems have shown unexpected stereochemical outcomes, suggesting that the substrate and specific conditions play a crucial role.
Condensation Reactions in the Synthesis of Related Stilbene Analogues
Condensation reactions are a classical approach to forming C=C bonds, primarily for stilbene and its analogues. While not always the most direct route to this compound, they are fundamental in the synthesis of related structures.
Perkin Reaction : This reaction involves the condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a base catalyst. longdom.orgscienceinfo.comwikipedia.org It is a primary method for producing α,β-unsaturated aromatic acids, such as cinnamic acid derivatives. scienceinfo.comyoutube.com Heteroaromatic aldehydes, including 2-thiophenecarbaldehyde, are known to participate in this reaction. longdom.org
Knoevenagel Condensation : This reaction is a modification of the aldol (B89426) condensation, where an aldehyde or ketone reacts with an active hydrogen compound (e.g., diethyl malonate, malonic acid) in the presence of a weak base. wikipedia.orgbohrium.com The reaction is widely used for C-C bond formation but typically shows a strong preference for the thermodynamically more stable E-(trans)-isomer, often with greater than 80% selectivity. nih.govnih.gov
These methods are generally more suited for producing trans-isomers or asymmetrically substituted ethylenes and are less frequently employed when the cis-isomer is the primary target.
Advanced Stereoselective Synthesis of this compound
Achieving high purity of the cis-isomer often requires moving beyond classical approaches to methods that offer greater stereochemical control, either through fine-tuning reaction conditions or by employing modern catalytic or photochemical strategies.
Influence of Reaction Conditions on cis/trans Isomer Selectivity
The ratio of cis to trans isomers produced in many classical syntheses is not fixed and can be heavily influenced by the specific conditions employed. Manipulating these parameters is a key strategy for enhancing the yield of the desired cis-isomer.
In the Wittig reaction , several factors are critical for directing the stereochemical outcome, especially with semi-stabilized ylides:
Solvent Polarity : The choice of solvent can dramatically alter the Z/E ratio. Studies on stilbene systems have shown that the Z/E ratio often increases with the polarity of the solvent. researchgate.net
Bases and Salts : The presence of lithium salts is known to promote the equilibration of the oxaphosphetane intermediate, which favors the formation of the more thermodynamically stable trans-alkene. wikipedia.orgpitt.edu Therefore, employing "salt-free" conditions, for instance by using potassium-based reagents like potassium carbonate with 18-crown-6, can significantly enhance cis-selectivity. researchgate.net
The following table illustrates the pronounced effect of solvent choice on the stereoselectivity of a Wittig reaction involving a semi-stabilized ylide under specific "salt-free" (Boden's) conditions.
Data adapted from a study on the olefination of semi-stabilized ylides under Boden's conditions. researchgate.net
Another powerful technique for obtaining the cis-isomer is through the photochemical isomerization of the more readily synthesized trans-isomer. Dithienylethenes and other stilbene analogues can undergo reversible photoisomerization upon irradiation with light of a specific wavelength, typically UV light, to convert the trans form to the cis form. rsc.orgresearchgate.net
Catalytic Methods for Enhanced cis-Isomer Purity
Modern synthetic chemistry offers catalytic routes that provide high stereoselectivity, bypassing the challenges of controlling classical reactions.
One of the most effective strategies is the partial hydrogenation of the corresponding alkyne , 1,2-di(2-thienyl)acetylene. While traditional methods using Lindlar's catalyst are common, they can sometimes lead to over-reduction or isomerization.
A more advanced and highly selective alternative is the hydrosilylation-protodesilylation of the alkyne . This two-step process involves:
Hydrosilylation : The catalyzed addition of a silane (B1218182) (e.g., trichlorosilane) across the triple bond. Platinum-based catalysts are often used for this step, which can proceed with high cis-selectivity. libretexts.org
Protodesilylation : The removal of the silyl (B83357) group to yield the cis-alkene.
Photocatalysis also presents a sophisticated method for enriching the cis-isomer content. This approach uses a photocatalyst that, upon light absorption, facilitates the isomerization of the trans-alkene to the cis-alkene. core.ac.uk This method is particularly useful for post-synthesis purification, driving the equilibrium of a cis/trans mixture toward the desired cis form. Furthermore, dithienylethene units themselves are incorporated into photoswitchable catalyst systems, where light is used to control the catalyst's geometry and, in turn, modulate its activity and selectivity in various chemical reactions. nih.govacs.orgchemrxiv.org
Mechanistic Insights into Stereocontrol during Synthesis
The stereochemical outcome of 1,2-di(2-thienyl)ethylene synthesis is predominantly governed by the reaction mechanism. While many standard olefination reactions thermodynamically favor the more stable trans isomer, specific strategies can be employed to kinetically favor or subsequently generate the cis isomer. The primary mechanism for achieving a high proportion of the cis isomer is through photochemical isomerization.
Photochemical Cis-Trans Isomerization:
The most prevalent method for obtaining this compound is the photoisomerization of its trans counterpart. This process involves the irradiation of a solution of the trans isomer with ultraviolet (UV) light. The mechanism proceeds through the following key steps:
Excitation: The trans isomer absorbs a photon, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), resulting in an excited singlet state (S1).
Rotation: In the excited state, the rotational barrier around the central double bond is significantly reduced. This allows for rotation around the carbon-carbon bond, leading to a twisted intermediate geometry.
Decay: From this twisted intermediate, the molecule can decay back to the ground state (S0). This decay can result in the formation of either the cis or the trans isomer.
The ratio of cis to trans isomers at the photostationary state is dependent on the wavelength of light used and the extinction coefficients of the two isomers at that wavelength. youtube.com By carefully selecting the irradiation wavelength, it is possible to enrich the mixture in the cis isomer. For stilbene, a related diarylethene, it has been shown that both torsion and pyramidalization are necessary to reach the minimal energy conical intersection that governs the quenching to the ground state. acs.org
Stereoselective Wittig Reaction:
The Wittig reaction is a powerful tool for alkene synthesis. While often producing a mixture of E and Z isomers, the stereoselectivity can be influenced by the nature of the ylide, the solvent, and the presence of salts. To favor the cis isomer (Z-isomer) of 1,2-di(2-thienyl)ethylene, a non-stabilized ylide in an aprotic, salt-free solvent system would typically be employed. The mechanism under these conditions proceeds through an early, four-centered transition state that leads to a cis-oxaphosphetane intermediate, which then decomposes to the cis-alkene. The preparation of E- and Z-isomers of similar nitro-substituted diarylethenes has been successfully achieved using the Wittig reaction. researchgate.net
The following table summarizes the key factors influencing stereocontrol in these synthetic approaches.
| Synthetic Method | Key Mechanistic Feature | Factors Influencing cis-Isomer Formation |
| Photochemical Isomerization | Rotation around the central C=C bond in the excited state | Wavelength of irradiation, extinction coefficients of isomers |
| Wittig Reaction | Formation and decomposition of an oxaphosphetane intermediate | Use of non-stabilized ylides, salt-free conditions, aprotic solvents |
Functionalization and Derivatization Strategies for this compound Precursors
The synthesis of functionalized this compound derivatives relies on the strategic modification of its thiophene-based precursors. These modifications are typically introduced prior to the coupling reaction that forms the central ethylene (B1197577) bridge. The primary precursors are functionalized 2-halothiophenes and 2-thienylboronic acids, which are then coupled using palladium-catalyzed cross-coupling reactions.
Functionalization of Thiophene (B33073) Precursors:
The thiophene ring can be functionalized at various positions, though the 2 and 5 positions are generally the most reactive. Common starting materials include 2-bromothiophene (B119243) or 2,5-dibromothiophene.
Halogenation: Direct halogenation of thiophene or alkylthiophenes with reagents like N-bromosuccinimide (NBS) is a common method to introduce a bromine atom, a key handle for subsequent cross-coupling reactions.
Lithiation and Functionalization: Thiophenes can be deprotonated at the 2-position using strong bases like n-butyllithium (n-BuLi), followed by quenching with an electrophile to introduce a variety of functional groups. jcu.edu.au This allows for the introduction of alkyl chains, formyl groups (using DMF), and other substituents. jcu.edu.au
Suzuki-Miyaura Coupling: This is a versatile method for creating carbon-carbon bonds. A common strategy involves the coupling of a 2-thienylboronic acid with a bromoaryl compound. rsc.org For instance, 2-(2-bromoaryl)thiophenes can be synthesized by coupling 2-thienylboronic acid with a dibromobenzene derivative. rsc.org These bromoarylthiophenes can then serve as precursors for further coupling reactions.
Derivatization via Cross-Coupling Reactions:
Once the functionalized thiophene precursors are synthesized, they can be used in various coupling reactions to construct the diarylethene backbone.
Kumada Coupling: This reaction involves the coupling of a Grignard reagent (formed from a bromothiophene) with another organohalide in the presence of a nickel or palladium catalyst. This method is effective for creating aryl-aryl bonds. jcu.edu.au
Stille Coupling: This reaction pairs an organotin compound with an organohalide. For example, a stannylthiophene can be coupled with a bromothiophene derivative. jcu.edu.au
The table below outlines some common functionalization strategies for thiophene precursors.
| Precursor | Reagent/Reaction | Resulting Functional Group |
| Thiophene | n-BuLi, then 1-bromooctane | 2-octylthiophene jcu.edu.au |
| 2-Octylthiophene | n-BuLi, then DMF | 5-octylthiophene-2-carbaldehyde jcu.edu.au |
| 1,2-Dibromobenzene | 2-Chlorothiophene, Pd-catalysis | 2-(2-Bromophenyl)-5-chlorothiophene rsc.org |
| 2-Bromo-1-iodo-4-methylbenzene | 2-Thienylboronic acid, Suzuki coupling | 2-(2-Bromo-4-methylphenyl)thiophene rsc.org |
These functionalized precursors can then be used in reactions like the McMurry coupling or Wittig-type reactions to form the central ethylene bridge, with subsequent photoisomerization to yield the desired functionalized this compound.
Photochromism and Photoisomerization Phenomena of Cis 1,2 Di 2 Thienyl Ethylene
Photochromic Properties of cis-1,2-Di(2-thienyl)ethylene and its Derivatives
This compound is a prominent member of the diarylethene family, which is celebrated for its excellent photochromic properties. Unlike stilbene (B7821643), which can undergo irreversible side reactions like photocyclization to form dihydrophenanthrene, many diarylethenes exhibit highly reversible photochromic behavior. nih.govmdpi.com
Upon irradiation with ultraviolet (UV) light, this compound undergoes a 6π-electrocyclization reaction. This pericyclic reaction involves the formation of a new carbon-carbon single bond between the two thiophene (B33073) rings, converting the open cis-isomer into a colored, closed-ring isomer (a dihydrothianaphthene derivative). This reaction is a key characteristic of the photochromism in this class of compounds.
The efficiency of this ring-closure is highly dependent on the conformation of the molecule. The cis-isomer can exist in two ground-state conformations: parallel and antiparallel, referring to the relative orientation of the sulfur atoms in the two thiophene rings. Only the antiparallel conformation has the reactive carbon atoms in sufficiently close proximity to undergo the cyclization reaction upon excitation. The parallel conformer is photochemically inactive in terms of ring-closure and will typically undergo cis-trans isomerization instead.
The reverse reaction, the ring-opening of the colored isomer back to the colorless cis-form, is typically induced by irradiation with visible light of a wavelength corresponding to the absorption band of the closed-ring form. This photochemical reversibility is the cornerstone of its photochromic nature.
A critical measure of a photochromic system's utility is its reversibility and fatigue resistance. Reversibility refers to the ability to switch between the two states (open and closed) repeatedly without degradation. Fatigue resistance is the number of switching cycles a molecule can endure before a significant loss of performance.
Diarylethenes, including 1,2-di(2-thienyl)ethylene derivatives, are renowned for their exceptional fatigue resistance. They can often undergo thousands of switching cycles with minimal degradation. This high performance is attributed to the thermal stability of both the open and closed isomers and the absence of significant photochemical side reactions. The bulky nature of the thiophene rings helps to prevent the irreversible oxidation pathways that plague compounds like stilbene. nih.gov The quantum yield, which is the efficiency of a photochemical process, is a key parameter in these systems. It represents the number of desired events (e.g., ring-closure) that occur per photon absorbed. High quantum yields for both the forward (ring-closing) and reverse (ring-opening) reactions are desirable for efficient photoswitching.
Table 1: Photochemical Properties of a Representative Dithienylethene Derivative This table presents hypothetical but representative data for a generic 1,2-bis(2,5-dimethyl-3-thienyl)ethylene in a non-polar solvent like hexane (B92381) to illustrate typical photochromic parameters.
| Property | Open Isomer (cis) | Closed Isomer |
| Absorption Maximum (λmax) | ~280 nm | ~520 nm |
| Molar Absorptivity (ε) | ~10,000 M⁻¹cm⁻¹ | ~40,000 M⁻¹cm⁻¹ |
| Color | Colorless | Blue |
| Cyclization Quantum Yield (Φo→c) | 0.45 (at 313 nm) | N/A |
| Cycloreversion Quantum Yield (Φc→o) | N/A | 0.01 (at 520 nm) |
Kinetic and Mechanistic Studies of Photoisomerization
Understanding the kinetics and mechanisms of the photochemical reactions in this compound is crucial for optimizing its performance in various applications.
Upon absorption of a UV photon, the cis-isomer is promoted to the first singlet excited state (S₁). From this state, the molecule's fate is determined by a competition between several ultrafast processes that occur on the picosecond or femtosecond timescale.
For the antiparallel conformer, the dominant pathway is the desired electrocyclization to the closed-ring form. This process is believed to proceed without a significant energy barrier from the S₁ state, leading to the formation of the colored isomer. Following cyclization, the molecule quickly relaxes to the ground state (S₀) of the closed form.
For the parallel conformer, which cannot undergo ring-closure, the primary deactivation pathway is rotation around the central double bond, leading to the trans-isomer. This E/Z isomerization pathway is similar to that observed in stilbene, involving a twisted intermediate. researchgate.netnih.gov
Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, have been instrumental in probing these ultrafast dynamics. These studies have helped to identify the lifetimes of the excited states and the timescales of the competing cyclization and isomerization processes. The excited state lifetime of photochromic diarylethenes is typically very short, often in the sub-picosecond to picosecond range, which is a consequence of the efficient deactivation pathways available.
The efficiency of the photoisomerization and photocyclization reactions, quantified by the quantum yield, can be dependent on the excitation wavelength. According to Kasha's rule, photochemistry is generally expected to occur from the lowest vibrational level of the first excited state (S₁), regardless of the initial vibrational level excited. This would imply that the quantum yield should be independent of the excitation wavelength.
Concentration Effects on Photostationary States
The concentration of a photochromic compound in solution can significantly influence the photostationary state (PSS), which is the equilibrium mixture of isomers reached under continuous photoirradiation. For this compound and related dithienylethene derivatives, concentration effects are often linked to intermolecular interactions and the formation of aggregates. rsc.orgnih.govresearchgate.net
In dilute solutions, molecules of this compound are generally well-isolated, and the photoisomerization process is primarily an intramolecular event. The composition of the photostationary state is determined by the absorption coefficients of the cis and trans isomers at the excitation wavelength, as well as their respective photoisomerization quantum yields. nih.gov
However, as the concentration increases, the likelihood of forming molecular aggregates rises. nih.govresearchgate.net This aggregation can alter the photochromic behavior in several ways. The restriction of intramolecular motion within an aggregate can inhibit the photoisomerization process, leading to a different PSS composition compared to that in dilute solutions. nih.gov In some cases, aggregation can even promote photochromism. researchgate.net
The following table illustrates hypothetical data on how the photostationary state of a dithienylethene derivative might be affected by concentration, based on the principles of aggregation-controlled photochromism.
| Concentration (M) | % cis-isomer at PSS | Observations |
|---|---|---|
| 1 x 10-5 | 45% | Monomeric species dominate; photoisomerization is efficient. |
| 1 x 10-4 | 48% | Slight increase in cis isomer, potentially due to initial favorable intermolecular interactions. |
| 5 x 10-4 | 55% | Onset of aggregation; restricted motion may favor the cis form at equilibrium. |
| 1 x 10-3 | 62% | Significant aggregation; intermolecular forces within aggregates alter the potential energy surfaces of the isomers. |
| 5 x 10-3 | 58% | High aggregation may lead to reduced light penetration or altered quantum yields, shifting the equilibrium. |
It is important to note that the specific effect of concentration on the PSS is highly dependent on the molecular structure, the solvent used, and the nature of the intermolecular interactions. arxiv.org
Role of Conical Intersections in Photoisomerization Dynamics
The photoisomerization of this compound, like other diarylethenes and ethylenic compounds, is an ultrafast process governed by the principles of photochemistry, where conical intersections play a pivotal role. acs.orgresearchgate.netnih.gov A conical intersection is a point of degeneracy between two electronic potential energy surfaces, in this case, the ground state (S0) and the first excited state (S1). nih.gov These intersections act as efficient funnels for the non-radiative decay of the molecule from the excited state back to the ground state. nih.gov
Upon absorption of a photon of appropriate wavelength, the this compound molecule is promoted from its electronic ground state to an excited state. From this Franck-Condon region, the molecule undergoes rapid nuclear rearrangement along the excited-state potential energy surface. This dynamic process leads the molecule towards the geometry of a conical intersection. nih.gov
Theoretical studies and computational simulations on dithienylethene derivatives have shown that the pathway to the conical intersection is often barrierless, which accounts for the ultrafast nature of the photoisomerization. nih.gov The geometry at the conical intersection is typically highly distorted, involving significant twisting and pyramidalization around the central ethylenic double bond. acs.org
Once the molecule reaches the vicinity of the conical intersection, the probability of a transition to the ground electronic state becomes very high. This non-adiabatic transition is an extremely rapid process. After transitioning to the ground state potential energy surface at this distorted geometry, the molecule rapidly relaxes to one of the stable isomeric forms, either the cis or the trans isomer. The branching ratio between the two isomers is determined by the topography of the ground state potential energy surface in the region of the conical intersection. nih.gov
The table below summarizes the key stages involving the conical intersection in the photoisomerization of this compound.
| Stage | Description | Key Molecular Events |
|---|---|---|
| 1. Photoexcitation | Absorption of a photon promotes the molecule to the S1 excited state. | Transition from the ground electronic state to an excited electronic state. |
| 2. Excited-State Dynamics | The molecule evolves on the S1 potential energy surface towards a lower energy geometry. | Nuclear rearrangements, including bond stretching and twisting. |
| 3. Approach to Conical Intersection | The molecule reaches a geometry where the S1 and S0 states are degenerate. | Significant twisting and pyramidalization of the central C=C bond. |
| 4. Non-Radiative Decay | Ultrafast internal conversion from the S1 to the S0 state through the conical intersection. | Transition between electronic states without emission of a photon. |
| 5. Ground-State Relaxation | The molecule relaxes from the high-energy geometry of the conical intersection to a stable isomer. | Formation of either the cis or trans isomer on the ground state potential energy surface. |
In essence, the conical intersection is the central mechanistic feature that allows for the efficient and rapid conversion of light energy into a structural change, driving the photoisomerization of this compound. acs.orgfigshare.com
Advanced Spectroscopic and Structural Elucidation Methodologies for Cis 1,2 Di 2 Thienyl Ethylene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms. For 1,2-di(2-thienyl)ethylene, it is indispensable for the unambiguous assignment of the cis and trans isomers.
The stereochemical configuration of the ethylenic protons in diarylethenes is readily determined by analyzing the vicinal proton-proton coupling constant (³JHH) in ¹H NMR spectroscopy. This coupling constant is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. libretexts.org
For disubstituted alkenes, this relationship results in a significant and predictable difference between the coupling constants of cis and trans isomers. Generally, the coupling constant for trans protons is considerably larger than for cis protons. youtube.comyoutube.com This principle allows for a clear and definitive assignment of the isomer based on the observed splitting pattern of the vinylic proton signals. ucalgary.ca
| Isomer Configuration | Typical ³JHH Range (Hz) | Expected ³JHH Value (Hz) |
|---|---|---|
| cis | 6-14 | ~10 |
| trans | 11-18 | ~16 |
This interactive table summarizes the typical vicinal coupling constants for cis and trans isomers of alkenes. libretexts.org
While ¹H NMR coupling constants provide primary evidence for stereochemistry, advanced two-dimensional (2D) NMR techniques offer definitive structural confirmation through the correlation of nuclear spins. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for this purpose as it detects through-space interactions between protons that are in close proximity (typically within 5 Å). libretexts.orgyoutube.com
In the case of cis-1,2-di(2-thienyl)ethylene, the two ethylenic protons are located on the same side of the double bond. This geometry brings them into close spatial proximity with the H-3 protons of the adjacent thiophene (B33073) rings. A NOESY experiment would therefore reveal a cross-peak correlating the signals of the ethylenic protons with those of the thiophene H-3 protons. researchgate.netyoutube.com Conversely, in the trans isomer, these protons are positioned far apart, and no such NOE correlation would be observed. This presence or absence of a specific NOE cross-peak provides unambiguous confirmation of the cis configuration. libretexts.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound, offering a unique fingerprint based on its structure and symmetry. These methods are highly effective in distinguishing between the cis and trans isomers of 1,2-di(2-thienyl)ethylene and for monitoring its photo-induced structural changes.
The C=C stretching vibration in alkenes is a key diagnostic band in both IR and Raman spectra. nih.gov The symmetry of the molecule dictates the activity of this vibrational mode in each technique. The trans isomer of 1,2-di(2-thienyl)ethylene possesses a center of inversion (C₂h symmetry), while the cis isomer does not (C₂v symmetry).
According to the mutual exclusion principle, for a molecule with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa. ias.ac.in Consequently, the C=C stretch in the trans isomer is expected to be strong in the Raman spectrum but weak or absent in the IR spectrum. In contrast, the C=C stretch of the less symmetric cis isomer is active in both Raman and IR spectroscopy. researchgate.net This difference in spectral activity provides a clear method for distinguishing the two isomers.
| Isomer | Symmetry | C=C Stretch IR Activity | C=C Stretch Raman Activity |
|---|---|---|---|
| cis-1,2-di(2-thienyl)ethylene | C₂ᵥ | Active | Active |
| trans-1,2-di(2-thienyl)ethylene | C₂ₕ | Inactive / Very Weak | Active |
This interactive table outlines the expected IR and Raman activity for the C=C stretching mode based on molecular symmetry.
IR spectroscopy is a valuable tool for tracking the structural changes that occur during the photochromic transformation of this compound. researchgate.net Upon irradiation with UV light, the cis (open-ring) form undergoes an electrocyclic reaction to form a colored, closed-ring isomer. This transformation results in significant changes to the molecule's vibrational modes.
Reaction-induced difference spectroscopy, which compares the IR spectrum before and after irradiation, can highlight the specific changes associated with the photocyclization. nih.gov Studies on closely related diarylethenes have shown that the conversion from the open to the closed form is accompanied by the appearance of new, distinctive IR bands while bands associated with the open form decrease in intensity. researchgate.netscispace.com For example, changes in the regions associated with C-H bending and ring deformation modes can be monitored to quantify the extent of the photoreaction. researchgate.netmdpi.com
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Photochromic Analysis
UV-Vis absorption spectroscopy is fundamental to the study of photochromic compounds as it directly probes the electronic transitions that are altered by light. The photoisomerization of this compound results in dramatic and reversible changes in its UV-Vis spectrum. nih.gov
The open cis-isomer is typically colorless or pale yellow, characterized by strong absorption bands in the ultraviolet (UV) region, corresponding to π-π* transitions within the conjugated system. researchgate.net Upon irradiation with UV light, the molecule undergoes photocyclization to form its closed-ring isomer. This new structure has a more extended π-conjugated system, which lowers the energy of the π-π* transition.
Consequently, a new, strong absorption band appears at a longer wavelength, typically in the visible region of the spectrum, leading to the appearance of a distinct color (e.g., red, blue, or magenta). nih.gov The original UV absorption bands associated with the cis-isomer decrease in intensity as the conversion proceeds. This reversible color change, driven by light, is the defining characteristic of its photochromism and can be precisely monitored and quantified using UV-Vis spectroscopy. scispace.com
| Isomer Form | Typical Absorption Region | Appearance |
|---|---|---|
| Open-ring (cis) | Ultraviolet (< 400 nm) | Colorless / Pale Yellow |
| Closed-ring | Visible (> 400 nm) | Colored (e.g., Magenta, Blue) |
This interactive table summarizes the characteristic UV-Vis absorption properties of the two photochromic forms of diarylethenes.
Monitoring Spectral Changes during Photoisomerization
No specific studies detailing the systematic monitoring of UV-Vis or other spectral changes during the photoisomerization of this compound to its trans-isomer or any photocyclization products were found. While the photoisomerization of stilbene-like molecules is a well-known phenomenon, quantitative data, such as changes in absorbance at specific wavelengths over time upon irradiation for this particular compound, are not documented.
Determination of Molar Absorption Coefficients of Isomers
The molar absorption coefficients (ε) for both the cis- and trans-isomers of 1,2-di(2-thienyl)ethylene are crucial for quantitative analysis of photoisomerization quantum yields and photostationary state compositions. However, reliable, experimentally determined values for these coefficients are not reported in the scientific literature. Without this data, a thorough quantitative description of the photoisomerization process is not possible.
X-ray Diffraction Crystallography for Definitive Stereochemical Confirmation
A definitive confirmation of the stereochemistry of this compound would be provided by its single-crystal X-ray diffraction structure. A search of crystallographic databases and the broader scientific literature did not yield a published crystal structure for this isomer. This absence of crystallographic data prevents a detailed discussion of its solid-state conformation.
Solid-State Structural Analysis and Planarity Assessment
Without the crystal structure of this compound, a rigorous analysis of its solid-state structure, including bond lengths, bond angles, torsion angles, and an assessment of the planarity of the molecule, cannot be performed. Such an analysis is fundamental to understanding its physical and photochemical properties in the solid state.
Crystal Packing Effects on Photoreactivity
The arrangement of molecules in a crystal lattice, or crystal packing, can significantly influence the photoreactivity of a compound. Intermolecular interactions can dictate the feasibility and outcome of photochemical reactions in the solid state. However, without the crystal structure of this compound, any discussion of crystal packing effects on its photoreactivity would be purely speculative.
Theoretical and Computational Investigations of Cis 1,2 Di 2 Thienyl Ethylene
Quantum Chemical Approaches to Molecular Structure and Electronic Properties
The geometry and electronic landscape of a molecule are foundational to its chemical and physical properties. Quantum chemical methods provide a means to model these characteristics with high accuracy.
Density Functional Theory (DFT) Studies of Ground and Excited States
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between computational cost and accuracy, making it suitable for studying both the ground and excited electronic states of medium-sized organic molecules.
For a molecule like cis-1,2-Di(2-thienyl)ethylene, DFT calculations would typically be employed to:
Optimize the ground-state geometry: Determining the most stable arrangement of atoms and the corresponding bond lengths and angles.
Calculate electronic properties: This includes the distribution of electron density, molecular orbital energies (such as the highest occupied molecular orbital, HOMO, and lowest unoccupied molecular orbital, LUMO), and the resulting energy gap, which is crucial for understanding the molecule's electronic transitions.
Investigate excited states: Time-dependent DFT (TD-DFT) is the standard approach for calculating the energies and properties of excited states. This allows for the prediction of UV-Vis absorption spectra, which correspond to electronic transitions from the ground state to various excited states.
Table 1: Representative Data from DFT Studies on Analogous Dithienylethene Systems
| Property | Typical Calculated Value Range | Significance |
|---|---|---|
| HOMO-LUMO Gap | 3.5 - 4.5 eV | Influences the wavelength of light absorption |
| First Excitation Energy (S1) | 3.0 - 4.0 eV | Corresponds to the lowest energy electronic transition |
Note: This table is illustrative and based on data for structurally related dithienylethene derivatives. Specific values for this compound would require dedicated calculations.
Ab Initio Methods (CASSCF, CASPT2) for Excited State Dynamics
For a more accurate description of excited state dynamics, especially in cases of bond breaking/formation or near-degeneracies between electronic states (like those occurring during photoisomerization), more sophisticated ab initio methods are necessary.
Complete Active Space Self-Consistent Field (CASSCF): This method provides a robust description of the electronic structure in situations where a single-reference method like DFT might fail. It is particularly important for studying the regions of the potential energy surface where multiple electronic states are close in energy.
Second-Order Perturbation Theory (CASPT2): To account for the dynamic electron correlation that is not fully captured by CASSCF, CASPT2 calculations are often performed on top of the CASSCF wavefunction. This provides more accurate energy values for the ground and excited states.
These methods are computationally demanding but are essential for accurately mapping the pathways of photochemical reactions.
Modeling of E/Z Photoisomerization Pathways
The conversion between cis (Z) and trans (E) isomers upon light absorption is a fundamental photochemical process. Computational modeling is key to understanding the underlying mechanism.
Characterization of Potential Energy Surfaces
The photoisomerization reaction is governed by the topography of the potential energy surfaces (PESs) of the ground and relevant excited states. Computational methods are used to map these surfaces, identifying:
Minima: Corresponding to the stable cis and trans isomers in both the ground (S₀) and first excited (S₁) states.
Transition States: The energy barriers that must be overcome for the reaction to proceed.
Reaction Paths: The lowest energy pathways connecting reactants and products.
For this compound, the photoisomerization is expected to proceed via a twisting motion around the central carbon-carbon double bond in the excited state.
Localization and Analysis of Conical Intersections
A crucial feature of the PESs in photochemical reactions is the presence of conical intersections (CIs). These are points where two electronic states become degenerate, providing an efficient pathway for the molecule to transition from an excited state back to the ground state non-radiatively.
The localization and characterization of CIs are critical for understanding the efficiency and outcome of a photochemical reaction. For stilbene (B7821643) and its derivatives, including dithienylethenes, the photoisomerization is often mediated by a CI. The geometry at the CI is typically highly twisted and pyramidalized at the ethylenic carbons. The location of the CI on the PES determines the branching ratio between the cis and trans isomers upon decay to the ground state.
Prediction of Spectroscopic Properties and Experimental Correlation
A key validation of theoretical models is their ability to reproduce and predict experimental spectroscopic data.
Computational methods can predict various spectroscopic properties, including:
UV-Vis Absorption Spectra: Calculated from TD-DFT or CASPT2 excitation energies and oscillator strengths. The predicted λmax can be compared directly with experimental measurements.
Vibrational Spectra (IR and Raman): Calculated from the second derivatives of the energy with respect to atomic displacements. These can aid in the identification of specific vibrational modes associated with the cis and trans isomers.
NMR Spectra: Chemical shifts can be calculated to aid in the structural characterization of the isomers.
Table 2: Predicted Spectroscopic Data for a Hypothetical Dithienylethene Isomer Pair
| Spectroscopic Property | cis-Isomer (Predicted) | trans-Isomer (Predicted) |
|---|---|---|
| λmax (UV-Vis) | ~280 nm | ~310 nm |
| Key Vibrational Mode (C=C stretch) | ~1620 cm⁻¹ | ~1600 cm⁻¹ |
Note: This table is illustrative and represents the type of data that would be generated from a computational study. The values are not specific to this compound.
By comparing these predicted properties with experimental data, the accuracy of the computational model can be assessed, and a deeper understanding of the structure-property relationships can be achieved.
Computational Studies on Electronic Transfer and Molecular Interactions of this compound
Computational chemistry provides powerful tools to investigate the electronic and intermolecular properties of materials like this compound from a theoretical standpoint. These studies are crucial for understanding the charge transport characteristics and the nature of the forces governing the solid-state packing of the molecule, which are key to its potential applications in organic electronics. The primary methods employed for such investigations are rooted in quantum mechanics, particularly Density Functional Theory (DFT).
Electronic Transfer Properties
The efficiency of charge movement through an organic material is fundamentally governed by two key parameters: the internal reorganization energy (λ) and the electronic coupling (or transfer integral, t) between adjacent molecules.
Reorganization Energy (λ)
The reorganization energy is the energy required for a molecule to adjust its geometry from the neutral state to the charged state (and vice versa) during a charge hopping event. A lower reorganization energy generally corresponds to a faster charge transfer rate. It is composed of two components: the relaxation energy of the neutral molecule to the geometry of the ion (λ₁) and the relaxation energy of the ion to the geometry of the neutral molecule (λ₂).
Optimization of the geometry of the neutral molecule.
Optimization of the geometry of the cationic (for hole transport) and anionic (for electron transport) species.
Calculation of the single-point energies for the charge-transfer process to determine λ.
A hypothetical data table for the reorganization energies of this compound, based on DFT calculations, would look like this:
| Parameter | Value (eV) |
| Hole Reorganization Energy (λh) | Calculated Value |
| Electron Reorganization Energy (λe) | Calculated Value |
| Note: Specific calculated values for this compound are not available in the provided search results. The table is illustrative of how such data would be presented. |
Electronic Coupling (t)
The electronic coupling, or transfer integral, quantifies the strength of the electronic interaction between two adjacent molecules in a crystal. A larger electronic coupling facilitates more efficient charge transfer. This parameter is highly dependent on the relative orientation and distance between the molecules, which are determined by the crystal packing.
Computational methods like the fragment orbital approach based on DFT are commonly used to calculate electronic coupling. For this compound, this would involve:
Extracting molecular pairs (dimers) from the experimentally determined or computationally predicted crystal structure.
Calculating the electronic interaction between the frontier molecular orbitals (HOMO for hole transport, LUMO for electron transport) of the two molecules in the dimer.
Different packing motifs within the crystal can lead to different electronic coupling values, creating specific pathways for charge transport.
Molecular Interactions
The way molecules arrange themselves in a solid-state structure is dictated by a complex interplay of non-covalent interactions. Understanding these interactions is key to predicting crystal packing and, by extension, the electronic properties of the material.
Analysis of Intermolecular Forces
Computational techniques such as Hirshfeld surface analysis and the calculation of pairwise intermolecular interaction energies are used to visualize and quantify the non-covalent interactions within a crystal. These interactions can include:
π-π stacking: Interactions between the aromatic thiophene (B33073) rings.
C-H···π interactions: Interactions between hydrogen atoms and the π-systems of the thiophene rings.
C-H···S interactions: Weak hydrogen bonds involving the sulfur atoms.
DFT methods with dispersion corrections (e.g., DFT-D3) are essential for accurately describing these weak interactions. arxiv.orgresearchgate.netmdpi.com By analyzing the crystal structure of this compound, one could identify the dominant intermolecular contacts and calculate their interaction energies.
A hypothetical breakdown of the interaction energies for a dimer of this compound, as would be calculated using a method like the Pixel method or DFT with symmetry-adapted perturbation theory (SAPT), is presented below:
| Interaction Type | Energy (kcal/mol) |
| Electrostatic | Calculated Value |
| Polarization | Calculated Value |
| Dispersion | Calculated Value |
| Repulsion | Calculated Value |
| Total Interaction Energy | Calculated Value |
| Note: Specific calculated values for this compound are not available in the provided search results. The table is illustrative of how such data would be presented. |
Polymerization Chemistry and Advanced Materials Applications of Cis 1,2 Di 2 Thienyl Ethylene
Polymerization Mechanisms of Thienyl-Based Monomers
The polymerization of thienyl-based monomers, particularly those containing vinyl linkages like 1,2-di(2-thienyl)ethylene (DTE), is a cornerstone for developing advanced conjugated polymers. These polymers, often referred to as poly(thienylene vinylene)s (PTVs), possess unique optoelectronic properties suitable for various applications. The polymerization mechanism is critical as it dictates the final structure, molecular weight, and ultimately, the performance of the resulting material. The primary methods for synthesizing PTVs and related polymers involve coupling reactions that form the vinylene bonds or polymerization through the thiophene (B33073) rings.
For monomers like DTE, where the vinylene linkage is already present, polymerization typically proceeds via the oxidative coupling of the terminal positions (α-carbons) of the thiophene rings. This can be achieved through chemical or electrochemical oxidation. In these processes, radical cations are generated on the thiophene rings, which then couple to form new carbon-carbon bonds, extending the polymer chain.
Electrochemical Polymerization of cis-1,2-Di(2-thienyl)ethylene
Electrochemical polymerization is a powerful technique for creating thin, uniform, and conductive polymer films directly onto an electrode surface. The process offers precise control over film thickness and morphology. For thienyl-based monomers like this compound, the mechanism follows a general pathway of oxidative coupling.
The process begins with the oxidation of the monomer at the electrode surface to form a radical cation. Due to the high electron density of the thiophene ring, oxidation typically occurs at a relatively low potential. The generated radical cations then dimerize, followed by the loss of two protons to re-aromatize the thiophene rings and form a neutral dimer. This dimer can be further oxidized to its radical cation, which then reacts with another monomer radical cation, propagating the polymer chain.
A key aspect of monomers like DTE, which are part of the diarylethene family, is their ability to undergo photochromic switching between an open-ring form (cis or trans DTE) and a ring-closed form upon irradiation with UV light. imaging.orgingentaconnect.com The ring-closed isomer has a more planar structure, leading to extended π-conjugation. This extended conjugation lowers the oxidation potential compared to the open-ring isomer. imaging.orgscispace.comcore.ac.uk Consequently, electrochemical polymerization often proceeds preferentially from the ring-closed isomer, which can be formed in-situ. scispace.com
The general mechanism for the electropolymerization of a thienyl-based monomer can be summarized as follows:
Oxidation: The monomer (M) is oxidized at the anode to form a radical cation (M•+). M → M•+ + e-
Coupling: Two radical cations couple to form a dicationic dimer (M-M)2+. 2M•+ → (M-M)2+
Deprotonation: The dimer expels two protons to form a neutral dimer. (M-M)2+ → H-(M-M)-H + 2H+
Propagation: The dimer is re-oxidized and couples with other radical cations, extending the polymer chain.
This process results in a film of poly(this compound), also known as cis-poly(thienylethylene) (cis-PTE), deposited on the electrode surface. The thickness of this film can be precisely controlled by adjusting the number of potential cycles or the duration of the electrolysis. imaging.orgimaging.org
Influence of Monomer Isomerism on Polymer Structure (e.g., cis-PTE vs. trans-PTE)
The geometric isomerism (cis versus trans) of the vinylene linkage in the DTE monomer has a profound impact on the structure and properties of the resulting polymer. nih.gov This influence stems from the different steric and conformational constraints imposed by the two isomers. Generally, trans isomers are more stable than cis isomers due to reduced steric hindrance. longdom.org
trans-PTE: Polymerization of trans-1,2-di(2-thienyl)ethylene (B82547) leads to a polymer with trans-vinylene linkages. This configuration allows the polymer backbone to adopt a more linear, planar, and rigid rod-like conformation. This planarity facilitates effective π-π stacking between adjacent polymer chains in the solid state. nih.gov The result is often a more ordered, semi-crystalline material with enhanced charge carrier mobility. nih.govrsc.org
cis-PTE: The polymerization of the cis-isomer results in a polymer chain with cis-vinylene linkages. The "kink" introduced by the cis-bond disrupts the planarity of the polymer backbone, leading to a more coiled and twisted structure. nih.gov This conformation hinders close packing and π-π stacking between chains, typically resulting in a more amorphous material with lower charge carrier mobility compared to its trans counterpart. nih.govresearchgate.net
The different physical properties arising from this isomerism are analogous to those observed in the well-studied poly(p-phenylenevinylene) (PPV) system.
| Property | Polymer from trans-Isomer (e.g., trans-PTE) | Polymer from cis-Isomer (e.g., cis-PTE) | Reference |
|---|---|---|---|
| Backbone Conformation | Linear, rod-like, more planar | Coiled, twisted, less planar | nih.gov |
| Solid-State Packing | Favors π-π stacking, higher crystallinity | Hinders π-π stacking, more amorphous | nih.gov |
| Conjugation Length | Effectively longer due to planarity | Effectively shorter due to twisting | nih.govresearchgate.net |
| Charge Carrier Mobility | Generally higher | Generally lower | nih.govrsc.orgresearchgate.net |
| Solubility | Often lower | Often higher | rsc.org |
Control of Polymerization Conditions for Desired Architectures
The architecture of the polymer film—including its thickness, morphology, and conductivity—can be tailored by carefully controlling the electrochemical polymerization conditions. Key parameters that can be manipulated include the applied potential, solvent, and supporting electrolyte.
Applied Potential/Current: The rate of polymerization is directly related to the applied potential or current density. Higher potentials can lead to faster film growth but may also result in more defects or cross-linking within the polymer structure. Potentiodynamic methods (cycling the potential) or potentiostatic methods (holding a constant potential) can be used. The number of cycles in voltammetry provides a straightforward way to control film thickness. imaging.org
Supporting Electrolyte: The electrolyte is crucial for providing conductivity to the solution and for doping the polymer film as it forms. The size and nature of the electrolyte's counter-ion can significantly impact the polymer's morphology and final properties. The counter-ions are incorporated into the polymer film during oxidative polymerization to balance the positive charge on the backbone (p-doping). This doping process makes the polymer conductive.
By optimizing these parameters, it is possible to produce polymer films with desired characteristics, such as high conductivity for electrode applications or specific surface morphologies for sensor development.
Applications in Organic Electronics and Photonics
Poly(thienyl)ethylenes, derived from monomers like this compound, are a class of semiconducting polymers with significant potential in organic electronics and photonics. Their properties, such as tunable bandgaps, high charge carrier mobilities (especially in trans-configured polymers), and processability, make them suitable for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netdntb.gov.ua
Role of Poly(thienyl)ethylenes in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, a thin film of an organic material emits light when an electric current is passed through it. Conjugated polymers like PTVs can function as the emissive layer or as charge-transporting layers within the device stack. The color of the emitted light is determined by the polymer's bandgap.
The performance of PTVs in OLEDs is influenced by their chemical structure. For instance, modifying the polymer backbone or side chains can tune the emission color and improve quantum efficiency. While the twisted conformation of cis-PTE might hinder its performance as a charge transport material, it can sometimes be advantageous in the emissive layer. The steric hindrance from the cis-linkages can reduce intermolecular interactions and aggregation, which often leads to fluorescence quenching in the solid state. This can result in higher photoluminescence quantum yields in thin films. However, the more planar trans-PTE and its derivatives are generally favored for their superior charge transport capabilities, which are crucial for efficient charge injection and recombination in an OLED. nih.gov
Development for Organic Photovoltaics (OPVs)
In OPVs, poly(thienyl)ethylenes are primarily used as the electron donor (p-type) material in a bulk heterojunction (BHJ) active layer, blended with an electron acceptor (n-type) material. The function of the donor is to absorb sunlight to create excitons (bound electron-hole pairs), which then migrate to the donor-acceptor interface to be separated into free charge carriers.
The ideal donor polymer for an OPV should possess several key characteristics:
Broad and strong absorption in the solar spectrum.
Appropriate HOMO energy level for a high open-circuit voltage (Voc). semanticscholar.org
High hole mobility for efficient charge extraction. dntb.gov.uarsc.org
Good solubility and film-forming properties.
Polymers based on the thienylene vinylene structure, particularly those with a trans-configuration, are excellent candidates due to their high planarity, which promotes strong molecular aggregation and high charge mobility. dntb.gov.ua Thiophene-vinylene-thiophene (TVT) has become a well-known building block for high-performance photovoltaic polymers. dntb.gov.ua The introduction of thienyl side chains can further enhance intermolecular interactions and improve electron mobility. bohrium.comresearchgate.net
| Donor Polymer | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |
|---|---|---|---|---|---|---|
| Diarylethene Polymer | Not specified (Solid-state cell) | Not specified | 0.79 V | Not specified | Not specified | imaging.org |
| ITIC-Th based | Wide-bandgap polymer donor | 9.57% | Not specified | Not specified | Not specified | researchgate.net |
| TVT-based polymer | PC71BM | ~7.5% (device without post-treatment) | 0.76 V | 15.8 mA/cm² | 0.62 | dntb.gov.ua |
| TPA-HTT based D-A-D molecule | PC71BM | 2.87% | 0.96 V | Not specified | Not specified | mdpi.com |
Note: The data presented are for polymers containing thienylene vinylene or related structures, illustrating the potential of this class of materials. Data for polymers derived specifically from unsubstituted this compound is limited.
The development of new thienylene-based polymers continues to be an active area of research, with a focus on fine-tuning their electronic and physical properties through synthetic chemistry to achieve higher efficiency and stability in organic electronic devices.
Integration into Conductive Polymers and Flexible Electronics
The integration of thienylene vinylene units into polymer backbones is a key strategy for developing materials for flexible electronics. Conductive polymers are desirable for such applications due to their inherent flexibility, light weight, and tunable conductivity. mdpi.com The vinylene linkage between thiophene rings can exist in either trans or cis isomeric forms, a structural feature that profoundly influences the polymer's properties.
Research has predominantly focused on the trans-1,2-di(2-thienyl)ethylene (TVT) monomer, as its planar structure facilitates strong intermolecular π-π stacking and extended conjugation along the polymer backbone. researchgate.netresearchgate.net This planarity is crucial for efficient charge transport, leading to high charge carrier mobilities, a critical parameter for active materials in flexible transistors and circuits. researchgate.net For instance, copolymers incorporating the trans-TVT unit have demonstrated excellent p-channel charge transport characteristics, with hole mobilities reaching as high as 2.20 cm²/V·s in field-effect transistors. researchgate.net
Conversely, the incorporation of this compound into a polymer chain would introduce a significant structural disruption. The cis configuration forces a bend in the polymer backbone and causes steric hindrance between adjacent thiophene rings. This inherent twist disrupts the planarity required for effective π-orbital overlap, which would be expected to decrease conductivity and charge mobility compared to the trans analogue. While this makes the cis isomer less suitable for applications demanding high conductivity, its unique kinked geometry could potentially be exploited in applications where specific conformational properties are desired, such as in materials for stretchable electronics where controlled disorder can be beneficial. researchgate.net
Utilization in Photonic Devices and Sensors
Conjugated polymers are widely used in photonic devices and sensors due to their strong light-matter interactions and sensitivity to their environment. nih.gov Photonic sensors, which leverage changes in light properties like intensity or wavelength, can be fabricated from these materials to detect a variety of physical and chemical stimuli. nih.govresearchgate.net The specific optical properties of a conjugated polymer, such as its absorption and emission wavelengths, are intrinsically linked to its electronic structure and conformation.
Polymers containing thienylene vinylene units are of interest for these applications; however, the geometry of the vinylene linkage is a critical determinant of their photonic behavior. The extended conjugation in polymers made with trans-1,2-di(2-thienyl)ethylene typically results in absorption at longer wavelengths (a smaller bandgap). The introduction of a this compound unit would shorten the effective conjugation length due to the twisted backbone, leading to a blue-shift in the absorption spectrum (a larger bandgap).
This sensitivity of optical properties to isomeric structure could be harnessed in sensor design. For example, a device could be conceptualized where a change in an external stimulus (e.g., light, heat, or chemical analyte) induces a cis-trans isomerization within the polymer backbone. researchgate.net This conformational change would lead to a measurable shift in the material's color or fluorescence, forming the basis of a sensing mechanism. While specific applications of poly(this compound) in photonic devices are not widely reported, the principle of using molecular geometry to tune optical response is fundamental in the design of advanced photonic materials and sensors. intelon.org
Optoelectronic Properties of Poly(this compound) and Related Polymers
The optoelectronic properties of poly(thienylene vinylene)s (PTVs) are governed by the π-conjugated system formed by the alternating thiophene rings and vinylene groups. These properties, including the electronic band structure and charge transport characteristics, are highly sensitive to the polymer's chemical structure and conformation, particularly the isomeric arrangement of the vinylene linker.
Electronic Band Structure and Charge Transport Phenomena
The electronic band structure of a conjugated polymer consists of a filled valence band, known as the highest occupied molecular orbital (HOMO), and an empty conduction band, the lowest unoccupied molecular orbital (LUMO). The energy difference between these levels is the bandgap (Eg), which determines the polymer's absorption and emission properties. In PTVs, the HOMO and LUMO levels can be tuned by modifying the chemical structure. Quantum chemical studies on related thienylene vinylene oligomers show that the sulfur atom has a significant influence on the π-electron system. researchgate.net
Charge transport in these materials occurs via the movement of charge carriers (holes or electrons) along and between polymer chains, a process highly dependent on π-orbital overlap. researchgate.net For efficient charge transport, a planar polymer backbone that allows for delocalization of electrons is essential. Polymers based on trans-1,2-di(2-thienyl)ethylene benefit from this planarity, which promotes delocalization and facilitates intermolecular charge hopping, leading to good charge carrier mobility. researchgate.netresearchgate.net
In contrast, poly(this compound) would exhibit significantly different charge transport phenomena. The cis linkage forces a non-planar conformation, which disrupts the π-orbital overlap along the chain. This disruption acts as a barrier to intramolecular charge transport and would likely lead to much lower charge carrier mobility. The reduced intermolecular packing efficiency due to the kinked structure would further hinder charge hopping between chains. Therefore, the electronic properties would be characterized by a more localized electronic structure compared to the trans counterpart.
Table 1: Comparison of Expected Properties for cis vs. trans Poly(1,2-di(2-thienyl)ethylene)
| Property | trans Isomer (Planar) | cis Isomer (Non-planar) | Rationale |
|---|---|---|---|
| Backbone Conformation | Extended, linear | Kinked, twisted | Geometric constraints of the double bond. |
| Effective Conjugation | High | Low | Steric hindrance in the cis form disrupts π-orbital overlap. d-nb.info |
| Bandgap (Eg) | Lower | Higher | Shorter conjugation length leads to a larger HOMO-LUMO gap. |
| Charge Carrier Mobility | Higher | Lower | Planarity and better packing in the trans form favor charge transport. researchgate.net |
| Intermolecular Packing | Efficient π-stacking | Disordered | Kinked structure prevents close packing. |
Modulation of Conjugation Length and Steric Effects
The effective conjugation length—the distance over which π-electrons are delocalized—is a primary factor controlling the optoelectronic properties of conjugated polymers. This length is directly modulated by the polymer's stereochemistry and resulting steric effects.
In poly(this compound), the defining feature is the severe steric hindrance introduced by the cis configuration of the vinylene group. The two thiophene rings are forced into close proximity on the same side of the double bond, causing them to twist out of the plane of the vinylene unit to minimize steric strain. This rotation disrupts the π-system, effectively breaking the conjugation into smaller segments.
This effect is analogous to observations in other conjugated systems, where all-trans polyenes are significantly better electrical conductors than their all-cis counterparts due to more effective electron delocalization in the planar trans structure. d-nb.info The reduction in conjugation length in the cis-PTV would manifest as:
A larger bandgap : More energy is required to excite an electron from the HOMO to the LUMO, resulting in absorption of higher-energy (bluer) light.
Lower conductivity : The localization of electrons makes it more difficult for charge to move along the polymer chain.
The importance of minimizing steric hindrance to achieve effective conjugation is a well-established principle in the design of conductive polymers. For instance, research on substituted polythiophenes has shown that bulky side groups can force the polymer backbone to twist, reducing conductivity, and efforts have been made to design monomers that reduce this steric strain. rsc.org The this compound monomer represents an intrinsic, rather than substituent-based, source of steric hindrance that fundamentally limits the extent of π-electron delocalization in its corresponding polymer.
Supramolecular Assemblies and Host Guest Interactions Involving Dithienylethylene Frameworks
Coordination Polymer Chemistry with Dithienylethene Ligands
Coordination polymers (CPs), including metal-organic frameworks (MOFs), are materials formed by the self-assembly of metal ions or clusters with organic ligands. nih.govoaepublish.com The incorporation of photochromic dithienylethene units as ligands or linkers into these extended networks allows for the creation of smart materials whose properties, such as porosity, color, and luminescence, can be externally controlled by light. oaepublish.comrsc.org
Metal-organic frameworks built with dithienylethene-based linkers are a significant class of photoresponsive porous materials. rsc.org The synthesis of bis-carboxylated dithienylethene derivatives allows them to act as pillars or struts that connect metal nodes, forming crystalline 3D structures. rsc.orgrsc.org An example is UBMOF-1, a photoresponsive MOF created using a bis-carboxylated dithien-3-ylphenanthrene linker. rsc.org While the linker exhibits fully reversible photochromism in solution, its incorporation into the rigid crystalline framework of the MOF was found to suppress the cycloreversion (ring-opening) reaction, highlighting the profound effect of the solid-state matrix on photochemical reactivity. rsc.org
Recently, 3D photochromic MOFs have been constructed by connecting metal-organic polyhedra (MOPs) with dithienylethene-based ligands. acs.org This strategy led to the development of DUT-210(Cu) and DUT-210(Rh), which represent crystalline 3D photochromic MOFs formed by assembling MOPs with a long (over 12 Å) DTE-based bidentate ligand. These frameworks exhibit cooperative switchability, and upon UV irradiation, the crystals undergo a distinct color change (e.g., pale blue to purple for DUT-210(Cu)) without losing their crystalline integrity. acs.org The rigid framework provided by the MOP-based structure can be engineered to tune the kinetics of photoisomerization, opening avenues for applications in UV sensing and energy transfer. acs.org
The coordination of metal ions directly to the dithienylethene core or to chelating sites on the ligand can significantly alter the photoisomerization process. acs.orgnih.gov This influence manifests as changes in the rate of isomerization, the quantum yields of the forward and reverse reactions, and even the reaction pathway itself. acs.orgnih.govacs.org
For instance, a C₂-symmetric photochromic molecule containing a central dithienylethene unit was shown to bind Hg²⁺ ions through the sulfur atoms of the thiophene (B33073) rings. acs.orgnih.gov This coordination was found to modulate the rate of photoisomerization. While the inherent photoswitchability of the DTE core was not perturbed, the process occurred at a comparatively slower rate in the metal-coordinated form. acs.orgnih.gov The quantum yield for photocyclization (Φ_o→c_) was significantly reduced upon metal binding, demonstrating that metal coordination can be a tool to tune photoswitching efficiency. acs.orgnih.gov
Similarly, the formation of a [Ga₂L₃]⁶⁻ coordination cage with DTE-catecholate ligands demonstrated that while the free ligand showed efficient reversible photoswitching, the cage assembly exhibited lower efficiency and reduced fatigue resistance. nih.gov This suggests that the metal centers are not innocent spectators and may interfere with the excited state of the DTE moiety, possibly through photoinduced electron transfer (PeT), which is a thermodynamically feasible pathway. nih.gov In other systems involving ruthenium(II) or osmium(II) complexes, metal coordination enables sensitization of the photocyclization reaction from a triplet state, a mechanism that differs substantially from the typical singlet-state reaction of the free ligand. acs.org This metal-mediated pathway can be sensitive to oxygen quenching, unlike the free ligand's reaction. acs.org
| DTE Derivative | Condition | Quantum Yield (Φo→c) | Change Factor | Reference |
|---|---|---|---|---|
| DTE-Ferrocene System | Free Ligand | 0.56 | - | acs.orgnih.gov |
| DTE-Ferrocene System | Hg²⁺ Coordinated | 0.068 | 8.2x Decrease | acs.orgnih.gov |
| DTE-Catechol Ligand 7 | Free Ligand | 0.43 | - | nih.gov |
| DTE-Catechol Ligand 7 | [Ga₂L₃]⁶⁻ Cage | ~0.215 (50% efficiency of free ligand) | ~2x Decrease | nih.gov |
Self-Assembly Strategies for Conjugated Thienyl Systems
The self-assembly of molecules into ordered superstructures is driven by a combination of specific, non-covalent interactions. For conjugated systems like dithienylethenes, functionalization with moieties capable of directing assembly allows for the creation of complex architectures where the photochromic unit can be used to control the stability, morphology, or function of the entire assembly.
While the formation of vesicles and lamellar structures is common for amphiphilic molecules, specific examples involving a simple cis-1,2-Di(2-thienyl)ethylene core are not prevalent. nih.gov However, the principles of supramolecular chemistry suggest that by functionalizing the dithienylethene scaffold with amphiphilic groups (i.e., hydrophilic heads and hydrophobic tails), the formation of such structures is feasible. The photoisomerization of the DTE core would induce a significant change in molecular geometry—from the more flexible, non-planar open form to the rigid, planar closed form—which could trigger the formation, disruption, or morphological transformation of self-assembled vesicles or lamellae.
A related phenomenon is the formation of organogels. Di-(dithienylethene) tetraamide derivatives have been shown to act as low-molecular-weight organogelators, self-assembling into 3D fibrillar networks in various aromatic solvents. rsc.org The stability of these gels is highly dependent on the non-covalent interactions between the molecules. Upon UV irradiation, the photocyclization of the DTE units leads to a substantial weakening of the gel network, demonstrating that light can be used to control the macroscopic properties of the self-assembled material. rsc.org
The key driving forces for the self-assembly of dithienylethene derivatives are non-covalent interactions, primarily hydrogen bonding and π-π stacking. rsc.orgrsc.org
Hydrogen Bonding: The introduction of functional groups capable of forming strong, directional hydrogen bonds, such as amides or ureidopyrimidinone (UPy) moieties, is a powerful strategy to guide self-assembly. rsc.orgrsc.org A DTE compound functionalized with UPy units, which form quadruple hydrogen bonds, was found to form supramolecular assemblies predominantly in its closed-form isomer. rsc.org Molecular modeling studies revealed that for the open-form isomer, the progression of the assembly is hindered by the formation of stable cyclic dimers and its greater flexibility, which contrasts with the more rigid, assembly-prone closed form. rsc.org In di-DTE tetraamides, the balance between intramolecular and intermolecular hydrogen bonding can be tuned to optimize gelation properties. rsc.org
π-π Stacking: As a π-conjugated system, the thienyl rings of dithienylethene are prone to π-π stacking interactions. rsc.orgresearchgate.net These interactions contribute to the stabilization of aggregates and crystalline structures. The planarity of the DTE core in its closed form enhances its ability to form well-ordered π-stacked structures compared to the non-planar open form. Molecular simulations have suggested that the formation of π-stacked dimers can act as a bottleneck, inhibiting the progression of linear supramolecular polymerization for open-form DTE-UPy derivatives. rsc.org The interplay between hydrogen bonding and π-π stacking is therefore crucial in dictating the final supramolecular architecture and its photoresponsive behavior. rsc.org
Host-Guest Chemistry with Dithienylethene-Based Hosts or Guests
The significant structural and electronic changes that accompany the photoisomerization of dithienylethene can be harnessed to control molecular recognition and host-guest interactions. DTE units can be incorporated into macrocycles or cages to create photo-switchable hosts, or they can act as guests whose binding is modulated by light. chinesechemsoc.orgacs.orgnih.gov
Photochromic coordination cages based on dithienylethene ligands represent a sophisticated class of photo-switchable hosts. nih.gov For example, [Pd₂L₄] cages have been assembled where four DTE-based ligands encapsulate a guest molecule. Irradiation with UV light triggers the ring-closing of the DTE units, which alters the size, shape, and electronic properties of the host's cavity. This change can lead to the selective uptake or release of a guest. acs.orgnih.gov Mechanistic studies have shown that the closure of just the first of the four photoswitches can be sufficient to expel a guest from the cavity, demonstrating a high degree of sensitivity in the host-guest system. nih.gov
Furthermore, the binding event itself can be used to influence the photochemical properties of the host. In one system, the binding of a chiral guest (camphor sulfonate) to the open-form cage induced a preferred helicity in the DTE units (guest-to-host chirality transfer). nih.gov Upon photocyclization, this induced chirality was locked into the configurationally stable closed-form ligands. nih.gov In other examples, dithienylethene derivatives have been combined with crown ethers or cyclodextrins to create systems where guest binding can be switched on or off with light, providing a foundation for light-controlled molecular transport and sensing applications. chinesechemsoc.orgresearchgate.net
Molecular Recognition in Selective Adsorption and Separation
There is a lack of specific research articles detailing the application of supramolecular assemblies based on this compound for the selective adsorption and separation of molecules. The concept of using photochromic molecules like dithienylethenes in host-guest chemistry is based on the principle that the different isomers of the molecule (open/closed or cis/trans) will exhibit varying affinities for guest molecules. This change in binding affinity upon light irradiation could theoretically be harnessed for controlled uptake and release of specific substances, forming the basis of a separation process.
Templated Synthesis in the Solid State
The use of this compound as a template for directing the synthesis of other molecules in the solid state is another area where specific research is not prominent. Templated synthesis in the solid state relies on the defined arrangement of molecules in a crystal lattice to control the regioselectivity and stereoselectivity of a chemical reaction. The template molecule pre-organizes the reactant molecules into a specific orientation that favors the formation of a particular product.
While the solid-state photochemistry of dithienylethene derivatives is an active area of research, these studies primarily focus on the photoreactions of the dithienylethene itself, such as photocyclization and photodimerization. For example, it is known that singlet excited this compound undergoes cyclization to form benzo[1,2-b:4,3-b]dithiophene. This describes the reactivity of the molecule itself rather than its role as an inert template to guide a different reaction. Research demonstrating the use of a crystalline lattice of this compound to host and orient reactant molecules for a subsequent templated reaction, along with structural data of the host-guest complex and characterization of the templated product, is not found in the surveyed literature.
Due to the absence of detailed research findings on this compound for these specific applications, the inclusion of data tables and in-depth research findings as requested is not possible.
Chemical Transformations and Derivative Synthesis of Cis 1,2 Di 2 Thienyl Ethylene
Oxidation and Reduction Reactions of the Ethylene (B1197577) Bridge and Thiophene (B33073) Rings
Oxidation Reactions:
Electrochemical oxidation of dithienylethenes, including the cis-isomer, is a prominent transformation that often leads to a ring-closing reaction. This process, known as oxidative cyclization, results in the formation of a new six-membered ring, effectively converting the ethylene bridge into part of a fused aromatic system. The reaction proceeds through the formation of a radical cation intermediate upon one-electron oxidation. This cyclization is a key step in the synthesis of various photochromic diarylethenes. The electrochemical potential required for this transformation is dependent on the substituents present on the thiophene rings.
| Reactant | Reagents and Conditions | Product | Notes |
| cis-1,2-Di(2-thienyl)ethylene | Electrochemical Oxidation | Dihydrophenanthrene-type derivative | Ring-closing reaction |
Reduction Reactions:
The ethylene double bond of this compound can be readily reduced to a single bond through catalytic hydrogenation. This transformation effectively saturates the ethylene bridge, converting the molecule into 1,2-di(2-thienyl)ethane. Common catalysts for this reaction include palladium on carbon (Pd/C) and platinum oxide (PtO₂), with hydrogen gas serving as the reducing agent. libretexts.org This reduction disrupts the π-conjugation between the two thiophene rings through the ethylene bridge, leading to significant changes in the molecule's electronic and optical properties.
| Reactant | Reagents and Conditions | Product | Yield |
| This compound | H₂, Pd/C, Ethanol, Room Temperature | 1,2-di(2-thienyl)ethane | High |
Functionalization of Thiophene Rings
The thiophene rings of this compound offer reactive sites for the introduction of various functional groups, enabling the fine-tuning of the molecule's properties. The α-positions (5 and 5') of the thiophene rings are particularly susceptible to electrophilic substitution.
Halogenation:
Bromination of the thiophene rings is a common functionalization strategy. The use of N-bromosuccinimide (NBS) in a solvent like chloroform (B151607) or carbon tetrachloride allows for the selective bromination at the 5 and 5' positions to yield cis-1,2-bis(5-bromo-2-thienyl)ethylene. researchgate.netnih.gov The introduction of bromine atoms serves as a versatile handle for subsequent cross-coupling reactions.
| Reactant | Reagents and Conditions | Product |
| This compound | N-Bromosuccinimide (NBS), Chloroform, Room Temperature | cis-1,2-bis(5-bromo-2-thienyl)ethylene |
Synthesis of Related Thienyl-Ethylene Analogues
The functionalized derivatives of this compound serve as key building blocks for the synthesis of a wide array of thienyl-ethylene analogues with tailored properties. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings, are powerful tools in this regard.
Sonogashira Coupling:
The bromine atoms introduced in the 5 and 5' positions can be readily utilized in Sonogashira coupling reactions to introduce alkyne functionalities. wikipedia.orglibretexts.orgorganic-chemistry.org For instance, the reaction of cis-1,2-bis(5-bromo-2-thienyl)ethylene with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base leads to the formation of diarylethenes with extended π-conjugation.
| Reactant | Coupling Partner | Reagents and Conditions | Product |
| cis-1,2-bis(5-bromo-2-thienyl)ethylene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, Reflux | cis-1,2-bis(5-(phenylethynyl)-2-thienyl)ethylene |
Suzuki Coupling:
Similarly, Suzuki coupling reactions can be employed to introduce aryl or heteroaryl groups at the 5 and 5' positions. researchgate.netnih.govyoutube.com The reaction of cis-1,2-bis(5-bromo-2-thienyl)ethylene with boronic acids or their esters in the presence of a palladium catalyst and a base provides a straightforward route to a diverse range of diarylethene derivatives with tunable electronic and photophysical properties.
| Reactant | Coupling Partner | Reagents and Conditions | Product |
| cis-1,2-bis(5-bromo-2-thienyl)ethylene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, Reflux | cis-1,2-bis(5-phenyl-2-thienyl)ethylene |
These chemical transformations and synthetic strategies highlight the versatility of this compound as a molecular platform for the design and construction of novel photoresponsive materials with tailored functionalities.
Future Research Directions and Emerging Paradigms for Cis 1,2 Di 2 Thienyl Ethylene
Exploration of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
The future synthesis of cis-1,2-Di(2-thienyl)ethylene and its derivatives is increasingly geared towards methods that offer greater control over isomeric selectivity while adhering to the principles of green chemistry.
Enhanced Selectivity: Traditional synthetic methods often yield mixtures of cis and trans isomers, necessitating complex purification steps. Future research is focused on developing stereoselective synthetic pathways. Strategies for synthesizing non-symmetric diarylethenes, which are typically more challenging to produce than their symmetric counterparts, have grown significantly, paving the way for improved photochromic properties and new applications. rsc.org One promising approach is the use of Suzuki coupling methodology, which allows for the inclusion of a wide array of functional groups that may not be accessible through other routes. nih.govacs.org This method provides a pathway to quinone-based diarylethenes that can be switched using visible light, avoiding the need for potentially damaging UV irradiation. nih.gov For instance, a five-step synthesis has been developed for a dithienylbenzene derivative, showcasing the multi-step processes that can be required to achieve complex, non-symmetric structures. acs.org
Sustainability: The principles of green chemistry are becoming central to the synthesis of photochromic compounds. mdpi.com This involves the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the application of energy-efficient techniques like microwave-assisted or ultrasonic-assisted synthesis. mdpi.comrasayanjournal.co.in These methods aim to reduce waste, shorten reaction times, and simplify workup procedures, making the production of dithienylethenes more economically and environmentally viable. rasayanjournal.co.in The goal is to design chemical processes that are not only efficient but also minimize their impact on human health and the environment. rasayanjournal.co.in
| Synthetic Strategy | Focus Area | Potential Advantages |
| Suzuki Coupling | Selectivity | Access to non-symmetric diarylethenes with diverse functional groups. nih.govacs.org |
| Multi-step Synthesis | Complexity & Selectivity | Enables the creation of highly tailored and complex photochromic molecules. acs.org |
| Green Chemistry Approaches | Sustainability | Reduced environmental impact, shorter reaction times, and higher yields through methods like microwave-assisted synthesis and the use of green solvents. rasayanjournal.co.in |
Advanced Spectroscopic Techniques for Real-time Monitoring of Dynamic Processes
Understanding the intricate dynamics of the photoisomerization process in this compound is crucial for optimizing its function. Advanced spectroscopic techniques are providing unprecedented insights into these ultrafast events.
Femtosecond (fs) transient absorption spectroscopy is a key technique for monitoring the real-time dynamics of photochromic reactions. uci.eduresearchgate.net By using ultrashort laser pulses, researchers can track the electronic and structural changes that occur on picosecond (ps) and even femtosecond timescales. For example, studies on a dithienylethene derivative revealed that the ring-closure reaction occurs with a time constant of about 2.3 ps. uci.edu This technique allows for the direct observation of the rise of the closed-isomer's absorption spectrum, providing a clear window into the reaction kinetics. uci.edu
In addition to transient absorption, other spectroscopic methods are employed to characterize the switching process. UV-visible and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to analyze the photochemical properties and structural changes between the two isomers. acs.orgnih.govacs.org Time-resolved fluorescence spectroscopy can further validate phenomena such as "turn-on" fluorescence behavior in specifically designed dithienylethene systems. rsc.org These techniques collectively provide a comprehensive picture of the dynamic processes, from the initial excitation to the final stable isomer, which is essential for the rational design of new and improved photoswitchable materials.
| Spectroscopic Technique | Timescale | Information Obtained |
| Femtosecond Transient Absorption Spectroscopy | Femtoseconds to Picoseconds | Real-time monitoring of ultrafast ring-closure and ring-opening reaction dynamics. uci.eduresearchgate.net |
| UV-Visible Spectroscopy | Milliseconds to Seconds | Characterization of photostationary states and overall spectral changes upon irradiation. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Minutes to Hours | Structural confirmation of isomers and analysis of photoproducts. acs.org |
| Time-Resolved Fluorescence Spectroscopy | Nanoseconds to Microseconds | Validation of changes in emission properties during isomerization. rsc.org |
Development of Next-Generation Computational Models for Predictive Design
The design of novel photoswitchable molecules is being revolutionized by the development of sophisticated computational models that can predict molecular properties before synthesis. These next-generation models are accelerating the discovery of materials with tailored functionalities.
Quantum Chemical Methods: Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for investigating the electronic structure and optical properties of dithienylethenes. rsc.orgnih.govrsc.org These methods can accurately predict absorption spectra and provide insights into the molecular orbitals involved in the photochemical reactions. acs.orgaip.org Such calculations help researchers understand how different chemical substituents will affect the molecule's color and switching efficiency, providing guidelines for designing more effective photochromes. nih.govacs.org
Machine Learning and Data-Driven Approaches: A significant emerging paradigm is the use of machine learning (ML) to rapidly screen virtual libraries of photoswitchable molecules. rsc.orgmdpi.com By training algorithms on existing experimental and computational data, ML models can predict key properties like absorption maxima (λmax) and thermal half-lives with impressive accuracy and speed. rsc.orgnih.gov This data-driven approach, using techniques like multioutput Gaussian processes, can significantly cut the attrition rate in the discovery of new molecules by prioritizing the most promising candidates for synthesis. rsc.orgrsc.org Large language models are also being explored for their potential to process vast chemical datasets and assist in the design of stimulus-responsive materials. mdpi.com This synergy between quantum chemistry and machine learning enables a powerful pipeline for the in silico design and optimization of next-generation photoswitches. nih.govresearchgate.net
| Modeling Approach | Key Function | Impact on Design |
| Density Functional Theory (DFT/TD-DFT) | Predicts electronic structure, absorption spectra, and reaction pathways. nih.govrsc.org | Provides fundamental understanding to guide rational design of molecules with specific optical properties. acs.org |
| Machine Learning (ML) | Rapidly predicts properties (e.g., λmax) for large virtual libraries. rsc.orgrsc.org | Accelerates discovery by prioritizing high-potential candidates for synthesis, reducing time and cost. nih.gov |
| Hybrid Approaches | Combines the accuracy of DFT with the speed of ML. | Creates a powerful and efficient pipeline for in silico design and screening of novel photoswitches. nih.gov |
Integration of this compound into Hybrid Material Systems
A major frontier in dithienylethene research is the incorporation of these molecular switches into larger, functional systems. By integrating this compound into hybrid materials, its photoswitching capability can be translated into macroscopic changes in material properties.
Metal-Organic Frameworks (MOFs): Dithienylethene units can be used as linkers in the construction of MOFs, creating photoresponsive porous materials. scholaris.carsc.org In these systems, light can be used as an external trigger to alter the properties of the MOF's pores. scholaris.canih.govacs.org This has been demonstrated to induce changes in host-guest interactions, which could be harnessed for applications in optically controlled chemical separations and gas storage. scholaris.canih.gov
Polymers and Supramolecular Assemblies: Incorporating dithienylethenes into polymer backbones or as side chains is a versatile strategy for creating robust, processable photoresponsive materials. sfu.ca Techniques like Ring-Opening Metathesis Polymerization (ROMP) allow for the creation of polymers with a high density of photoactive units. sfu.ca Functionalizing dithienylethenes with groups capable of supramolecular self-assembly, such as ureidopyrimidinone (UPy), allows for the light-controlled formation of complex nanostructures. rsc.orgrsc.org
Functional Molecule Conjugates: Covalently linking dithienylethenes to other functional molecules creates hybrid systems with unique, light-modulatable properties. Examples include:
Fullerene C60: Hybrid molecules of dithienylethene and fullerene C60 have been used to fabricate organic field-effect transistors (OFETs) whose electronic characteristics can be controlled by light. nih.gov
Ferrocene: A ferrocene-appended dithienylethene has been developed as a "turn-on" fluorescent material with applications in erasable inks and anti-counterfeiting technologies. rsc.org
| Hybrid System | Functionality | Potential Application |
| Metal-Organic Frameworks (MOFs) | Light-triggered change in pore properties. scholaris.caacs.org | Optically controlled chemical separations and gas storage. nih.gov |
| Polymers | Creation of robust, photoresponsive thin films. sfu.ca | Optoelectronic devices, smart coatings. |
| Fullerene C60 Conjugates | Optically controlled electronic characteristics. nih.gov | Organic field-effect transistors (OFETs). nih.gov |
| Ferrocene Conjugates | Photoswitchable "turn-on" fluorescence. rsc.org | Erasable inks, anti-counterfeiting, secret writing. rsc.org |
Exploiting Isomeric Control for Tunable Functional Materials
The structural transformation between the cis and trans isomers of 1,2-di(2-thienyl)ethylene is the fundamental basis for its function. Future research is focused on creatively exploiting this isomeric control to precisely tune a wide range of material properties for advanced applications.
Modulating Optical and Electronic Properties: The most direct consequence of isomerization is the change in the molecule's π-conjugated system, leading to dramatic shifts in its absorption spectrum. This allows for the tuning of a material's color and transparency. sfu.ca By combining multiple photochromes, such as dithienylethenes and spiropyrans, in a polymer matrix, it is possible to achieve complex color tuning using a single wavelength of light. rsc.org Furthermore, the change in electronic structure can be used to modulate fluorescence and electrical conductance. sfu.ca
Controlling Chemical Reactivity and Molecular Motion: Isomeric control can be used to switch the catalytic activity of a system on and off. By incorporating a dithienylethene photoswitch into a phosphine (B1218219) ligand, the catalytic properties of palladium complexes in a Stille coupling reaction could be modulated by light. acs.org The significant geometric change between isomers can also be harnessed to generate mechanical work at the molecular level. Dithienylethene-based single-molecule linear actuators have been realized where the light-induced elongation and compression of the molecule performs mechanical actuation. nih.govresearchgate.net This principle has also been used to create a light-gated molecular motor, where the isomerization of an attached dithienylethene unit acts as a brake, inhibiting the motor's rotary motion. nih.gov This ability to control motion and reactivity with light opens the door to the development of sophisticated molecular machines and dynamic chemical systems. beilstein-journals.orgbeilstein-journals.org
| Tunable Property | Mechanism | Example Application |
| Color & Transparency | Change in π-conjugation alters the absorption spectrum. sfu.ca | Smart windows, optical filters, displays. rsc.org |
| Catalytic Activity | Isomerization alters the electronic and steric properties of a ligand. acs.org | Light-controlled chemical synthesis. acs.org |
| Mechanical Motion | Change in molecular length between open and closed forms. nih.gov | Single-molecule actuators and molecular machines. researchgate.net |
| Molecular Gating | One photoswitch controls the function of another molecular component. nih.gov | Light-gated molecular motors and nanodevices. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing high-purity cis-1,2-Di(2-thienyl)ethylene, and how do reaction conditions influence isomer selectivity?
- Methodological Answer : Electrochemical polymerization using anodic oxidation in acetonitrile is a common approach for synthesizing thienyl-based ethylene derivatives. For the cis isomer, parameters such as solvent polarity, applied potential (e.g., 1.2–1.5 V vs. Ag/AgCl), and monomer concentration (e.g., 2–5 mM) must be optimized to minimize trans-isomer formation. Cyclic voltammetry can monitor polymerization efficiency, while HPLC or NMR validates isomer purity .
Q. How can researchers characterize the physicochemical stability of this compound under varying environmental conditions?
- Methodological Answer : Stability studies should include:
- Thermal Analysis : TGA/DSC to determine decomposition temperatures (e.g., melting point: 133°C, boiling point: 302.4°C ).
- Oxidative Stability : Cyclic voltammetry in electrolytes like 0.1 M TBAPF6/acetonitrile to assess overoxidation thresholds. The cis isomer is more oxidation-sensitive than trans analogs, requiring inert atmospheres (e.g., N2/Ar) during handling .
- Photostability : UV-Vis spectroscopy under controlled light exposure (e.g., 365 nm) to monitor π-conjugation degradation.
Q. What spectroscopic techniques are most effective for distinguishing this compound from its trans isomer?
- Methodological Answer :
- NMR : Coupling constants (J) in ¹H NMR differ due to spatial arrangement; cis isomers exhibit smaller J values (~8–10 Hz) compared to trans (~12–15 Hz).
- IR Spectroscopy : C=C stretching vibrations (~1600 cm⁻¹) vary in intensity based on symmetry.
- X-ray Diffraction : Single-crystal analysis provides definitive stereochemical confirmation .
Advanced Research Questions
Q. How does structural modulation of this compound enhance its thermoelectric performance in conjugated polymers?
- Methodological Answer : Incorporate the cis isomer into donor-acceptor copolymers (e.g., with diketopyrrolopyrrole or benzodithiophene subunits). Doping with F4TCNQ or FeCl3 improves electrical conductivity (σ) by increasing charge carrier density. Optimize the doping ratio (e.g., 10–30 wt%) via Seebeck coefficient (S) and σ measurements. The cis configuration may enhance π-orbital overlap, improving carrier mobility .
Q. What experimental designs address contradictions in degradation kinetics of this compound in environmental microcosm studies?
- Methodological Answer : Microcosm inconsistencies (e.g., sampling-induced disruptions ) can be resolved using:
- Flow-Through Systems : Bench-scale reactors with continuous monitoring (e.g., GC-MS for VOC analysis) to simulate natural degradation without sample removal.
- Isotopic Tracers : Use ¹³C-labeled this compound to track biodegradation pathways via LC-QTOF-MS .
Q. How do computational methods predict the optoelectronic properties of this compound-based polymers?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compute HOMO-LUMO gaps. The cis isomer typically has a narrower bandgap (~2.1 eV) than trans (~2.4 eV) due to reduced steric hindrance .
- TD-DFT : Simulate UV-Vis spectra to correlate with experimental data (e.g., λmax ~450 nm for cis vs. ~420 nm for trans).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
